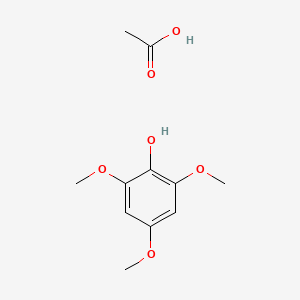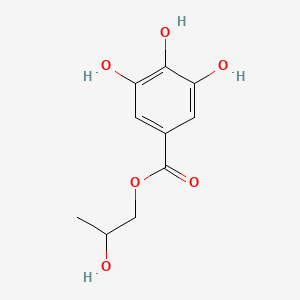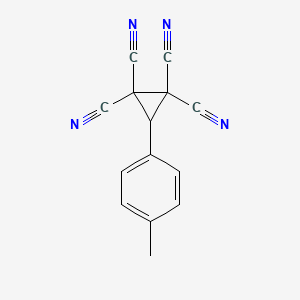
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and properties It consists of a cyclopropane ring substituted with a 4-methylphenyl group and four cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a multi-step process. One common method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of bromine cyanide (BrCN) and triethylamine (Et3N). This reaction yields the desired compound in excellent yields with a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and efficient reaction conditions makes this method suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure with a methoxy group instead of a methyl group.
1,1,2,2-Tetracyanocyclopropane: Lacks the phenyl substitution.
特性
CAS番号 |
23767-71-7 |
|---|---|
分子式 |
C14H8N4 |
分子量 |
232.24 g/mol |
IUPAC名 |
3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c1-10-2-4-11(5-3-10)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3 |
InChIキー |
DFUBIDDAHCBMRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)


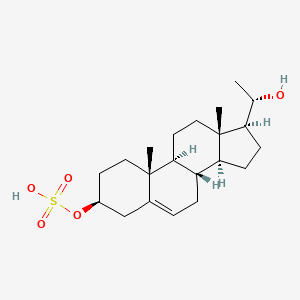
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
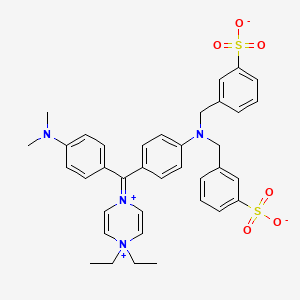
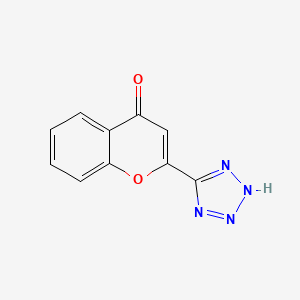
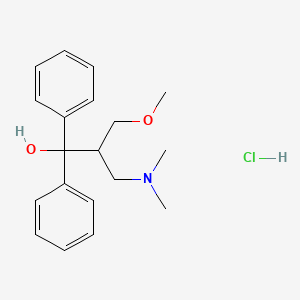
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
